![molecular formula C20H19BrN4OS B6490462 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide CAS No. 1357749-58-6](/img/structure/B6490462.png)
2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, which the compound is a part of, has been a topic of interest due to their diverse pharmacological activities . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyridazin-3(2H)-one skeleton, which is a privileged structure that attracts the interest of medicinal chemists as a nucleus of potential therapeutic utility . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Aplicaciones Científicas De Investigación
- The synthesized compound 2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a) demonstrated potent cyclooxygenase-2 (COX-2) inhibitory efficacy with an IC50 value of 0.19 mM . COX-2 inhibitors play a crucial role in managing pain and inflammation, making this compound relevant for analgesic drug development.
- 2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a) exhibited consistent anti-inflammatory activity, surpassing that of celecoxib in a carrageenin rat paw edema model . Its potential as an anti-inflammatory agent warrants further investigation.
- In addition to its anti-inflammatory effects, 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) showed milder ulcer scoring compared to indomethacin in ulcerogenicity screening . This suggests a favorable safety profile.
- While not directly reported for this compound, pyridazinone derivatives have shown antibacterial properties . Further exploration could reveal its potential against specific bacterial strains.
- Pyridazinones, as a class, have demonstrated diverse activities, including antimicrobial, antidepressant, anti-hypertensive, antiplatelet, and herbicidal effects . Investigating whether our compound shares any of these properties could be valuable.
Analgesic Activity
Anti-Inflammatory Properties
Ulcerogenicity Screening
Antibacterial Activity
Other Pharmacological Activities
Propiedades
IUPAC Name |
2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-(2-bromo-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS/c1-14-7-8-17(16(21)11-14)23-19(26)13-27-20-10-9-18(24-25-20)22-12-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEOCDYXMIJPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)NCC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[6-(Benzylamino)pyridazin-3-YL]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.